Cas no 53718-32-4 (1H-Inden-5-ol,2,3-dihydro-1,3,3-trimethyl-1-phenyl-)

1H-Inden-5-ol,2,3-dihydro-1,3,3-trimethyl-1-phenyl- structure
53718-32-4 structure
Product Name:1H-Inden-5-ol,2,3-dihydro-1,3,3-trimethyl-1-phenyl-
CAS No:53718-32-4
MF:C18H20O
MW:252.350805282593
CID:375920
PubChem ID:103816
Update Time:2025-04-19

1H-Inden-5-ol,2,3-dihydro-1,3,3-trimethyl-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-5-ol,2,3-dihydro-1,3,3-trimethyl-1-phenyl-
    • 1,3,3-trimethyl-1-phenyl-2H-inden-5-ol
    • 1,3,3-trimethyl-1-phenylindan-5-ol
    • 1,3,3-trimethyl-1-phenyl-2,3-dihydro-1H-inden-5-ol
    • 53718-32-4
    • SCHEMBL11156140
    • DTXSID40968478
    • XCRNADHTKBRCAN-UHFFFAOYSA-N
    • EINECS 258-720-8
    • NS00057840
    • 1,3,3-trimethyl-1-phenyl-5-hydroxy-indane
    • Inchi: 1S/C18H20O/c1-17(2)12-18(3,13-7-5-4-6-8-13)15-10-9-14(19)11-16(15)17/h4-11,19H,12H2,1-3H3
    • InChI Key: XCRNADHTKBRCAN-UHFFFAOYSA-N
    • SMILES: OC1C=CC2=C(C=1)C(C)(C)CC2(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 252.1515
  • Monoisotopic Mass: 252.151
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.06
  • Boiling Point: 376.2°Cat760mmHg
  • Flash Point: 177.6°C
  • Refractive Index: 1.575
  • PSA: 20.23
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